molecular formula C7H6N4O2 B12944164 1H,1'H-[2,2'-Biimidazole]-5-carboxylic acid CAS No. 111928-57-5

1H,1'H-[2,2'-Biimidazole]-5-carboxylic acid

Cat. No.: B12944164
CAS No.: 111928-57-5
M. Wt: 178.15 g/mol
InChI Key: UGDYOJLZQBTIIV-UHFFFAOYSA-N
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Description

1H,1’H-[2,2’-Biimidazole]-5-carboxylic acid is a heterocyclic organic compound that features two imidazole rings connected by a single bond. This compound is known for its unique chemical properties, including its ability to act as both a hydrogen bond donor and acceptor. It is used in various scientific research fields due to its versatile nature.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H,1’H-[2,2’-Biimidazole]-5-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of glyoxal with ammonium acetate, followed by cyclization to form the biimidazole core. The carboxylic acid group can then be introduced through subsequent reactions .

Industrial Production Methods: Industrial production of 1H,1’H-[2,2’-Biimidazole]-5-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts and controlled temperature and pressure conditions to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 1H,1’H-[2,2’-Biimidazole]-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

1H,1’H-[2,2’-Biimidazole]-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H,1’H-[2,2’-Biimidazole]-5-carboxylic acid involves its ability to form hydrogen bonds and coordinate with metal ions. This allows it to interact with various molecular targets and pathways, influencing biological and chemical processes. The compound’s unique structure enables it to participate in multiple types of interactions, making it a versatile tool in research .

Comparison with Similar Compounds

Uniqueness: 1H,1’H-[2,2’-Biimidazole]-5-carboxylic acid stands out due to its additional carboxylic acid group, which enhances its solubility and reactivity. This makes it more versatile in forming complexes and participating in various chemical reactions compared to its simpler analogs .

Properties

CAS No.

111928-57-5

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

2-(1H-imidazol-2-yl)-1H-imidazole-5-carboxylic acid

InChI

InChI=1S/C7H6N4O2/c12-7(13)4-3-10-6(11-4)5-8-1-2-9-5/h1-3H,(H,8,9)(H,10,11)(H,12,13)

InChI Key

UGDYOJLZQBTIIV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)C2=NC=C(N2)C(=O)O

Origin of Product

United States

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